molecular formula C20H17BrFNO4S B2746922 4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide CAS No. 946366-98-9

4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide

Cat. No. B2746922
CAS RN: 946366-98-9
M. Wt: 466.32
InChI Key: QMZLMKMSTWZLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry. FSBA is a sulfonamide derivative that contains a benzamide and a furyl group attached to the nitrogen atom.

Scientific Research Applications

Photophysical Properties of Sulfonamide Derivatives

Sulfonamide derivatives exhibit unique photophysical properties, which are influenced by the nature of their substituents. The study by Bozkurt et al. (2016) on various sulfonamide derivatives, including those with furyl groups, highlights the impact of different aryl parts on their fluorescence properties. These compounds generally exhibit fluorescence in the blue-green region, with their photophysical characteristics varying according to the aryl substituent. This suggests that "4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide" could have potential applications in materials science, particularly in the development of fluorescent materials for imaging or sensing technologies (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

Therapeutic Agent Development

The research by Hussain et al. (2017) on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, including steps involving 4-bromomethylbenzenesulfonyl chloride, demonstrates the potential of sulfonamide derivatives in medicinal chemistry. These compounds have shown significant enzyme inhibitory activity, highlighting their potential as therapeutic agents. The synthesis and biological evaluation of these compounds suggest that "4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide" could also be explored for its pharmacological properties, particularly as an enzyme inhibitor or in the development of new drugs (Hussain et al., 2017).

Metal Complex Formation

Sulfonamide-derived ligands, including those with bromo and furyl groups, have been utilized to synthesize transition metal complexes. Chohan and Shad (2011) synthesized and characterized such complexes, finding that they displayed moderate to significant antibacterial activity and good antifungal activity. This implies that compounds like "4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide" could find applications in the synthesis of metal complexes with potential antimicrobial properties (Chohan & Shad, 2011).

properties

IUPAC Name

4-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZLMKMSTWZLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.